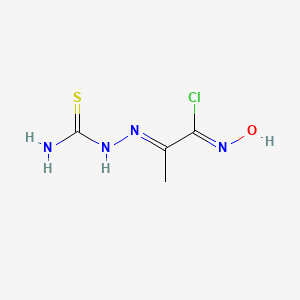
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamothioylhydrazinylidene group and a hydroxypropanimidoyl chloride moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a hydrazine derivative with a thiocarbamoyl chloride under controlled conditions to form the carbamothioylhydrazinylidene intermediate. This intermediate is then reacted with a hydroxypropanimidoyl chloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride include other hydrazine derivatives and thiocarbamoyl compounds. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of scientific research.
Propiedades
Fórmula molecular |
C4H7ClN4OS |
|---|---|
Peso molecular |
194.64 g/mol |
Nombre IUPAC |
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride |
InChI |
InChI=1S/C4H7ClN4OS/c1-2(3(5)9-10)7-8-4(6)11/h10H,1H3,(H3,6,8,11)/b7-2+,9-3- |
Clave InChI |
NLSAILZPLVMZPI-IJZXAIBISA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/C(=N/O)/Cl |
SMILES canónico |
CC(=NNC(=S)N)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
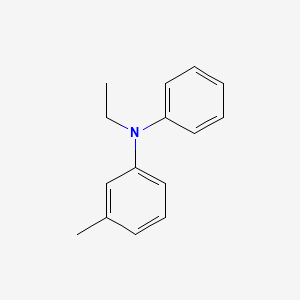

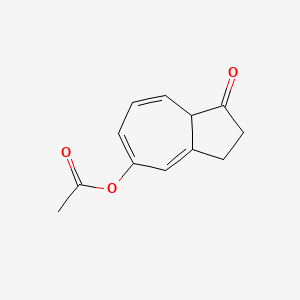

![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
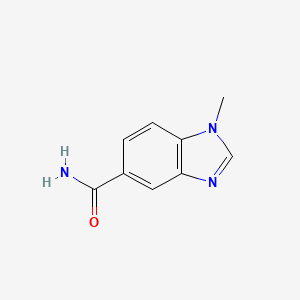
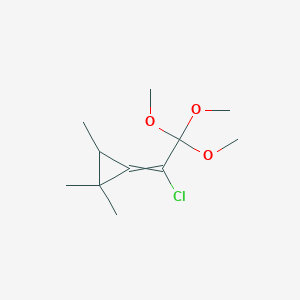

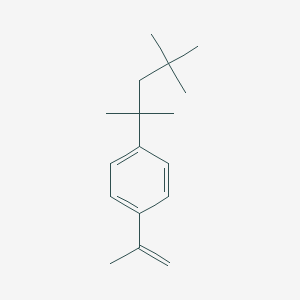
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
